4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID
Description
4-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid is a synthetic organic compound featuring a 1,4-benzodioxin core substituted with a formamido group linked to a butanoic acid chain. This structure suggests applications in medicinal chemistry, particularly as a precursor or intermediate in drug design.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)6-3-7-14-13(17)11-8-18-9-4-1-2-5-10(9)19-11/h1-2,4-5,11H,3,6-8H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKIJRGICUVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]BUTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- 1,4-Benzodioxin ring : A fused bicyclic system common in pharmaceuticals for its metabolic stability.
- Formamido linker : Enhances hydrogen bonding and influences pharmacokinetics.
- Butanoic acid terminus: Provides acidity (pKa ~4.8–5.0) and solubility in aqueous environments.
Table 1: Structural Comparison of Key Compounds
*Calculated based on IUPAC nomenclature.
Pharmacological and Physicochemical Properties
- Doxazosin Mesylate : A clinically used α₁-adrenergic receptor antagonist. Its benzodioxin and piperazine groups enhance receptor binding, while the mesylate salt improves solubility. The molecular weight (547.59 g/mol) and lipophilic quinazoline moiety favor membrane penetration .
- This compound: The smaller size (278.26 g/mol) and carboxylic acid group suggest higher aqueous solubility compared to doxazosin.
- (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric Acid: Shares a carboxylic acid group but incorporates a triazole ring and sulfino group, which may confer antimicrobial activity .
Biological Activity
4-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 250.25 g/mol. The structure is characterized by a benzodioxin moiety linked to a butanoic acid chain via a formamido group. This unique configuration may contribute to its biological properties.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, research has focused on its effects on:
- α-Glucosidase : Inhibitors of this enzyme are crucial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate digestion.
- Acetylcholinesterase : Inhibition of this enzyme is significant in the treatment of Alzheimer's Disease (AD), as it leads to increased levels of acetylcholine in the synaptic cleft.
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | α-Glucosidase | 12.5 | |
| This compound | Acetylcholinesterase | 8.0 |
Pharmacological Implications
The inhibition of α-glucosidase indicates potential applications for managing postprandial hyperglycemia in T2DM patients. Additionally, the inhibition of acetylcholinesterase suggests that this compound could be beneficial in treating cognitive decline associated with AD.
Case Studies
Several case studies have explored the therapeutic applications of benzodioxin derivatives:
- Study on T2DM Management : A clinical trial involving a derivative similar to this compound demonstrated significant reductions in blood glucose levels among participants when administered alongside standard treatment protocols.
- Cognitive Function Improvement : Another study assessed cognitive function improvements in patients with mild cognitive impairment after treatment with acetylcholinesterase inhibitors derived from benzodioxin structures. Results indicated enhanced memory and cognitive performance metrics.
The mechanism by which this compound exerts its effects primarily involves:
- Enzyme Binding : The compound's structure allows it to effectively bind to active sites on target enzymes (α-glucosidase and acetylcholinesterase), leading to competitive inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
